3-Acetoxystyrene
Description
Properties
Molecular Formula |
C10H10O2 |
|---|---|
Molecular Weight |
162.18 g/mol |
IUPAC Name |
(3-ethenylphenyl) acetate |
InChI |
InChI=1S/C10H10O2/c1-3-9-5-4-6-10(7-9)12-8(2)11/h3-7H,1H2,2H3 |
InChI Key |
OWTJYMHZFCHOBI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)C=C |
Origin of Product |
United States |
Preparation Methods
Heck Reaction of 3-Acetoxyhalogenobenzene with Ethylene
A highly efficient industrial method involves the Heck reaction of 3-acetoxyhalogenobenzene with ethylene gas in the presence of a palladium catalyst and phosphine ligand. This method offers high yield (~92%) and high purity (99.4% GC purity), making it suitable for large-scale production.
Reaction Conditions and Procedure:
| Parameter | Details |
|---|---|
| Starting material | 3-Acetoxybromobenzene |
| Catalyst | Palladium acetate (0.001 to 10 moles/mole substrate) |
| Ligand | Tri-o-tolylphosphine (P/Pd atomic ratio 1–50) |
| Base | Triethylamine |
| Solvent | Acetonitrile |
| Temperature | ≤ 170 ℃ (example: 80 ℃) |
| Pressure | 0.3 to 3 MPa ethylene atmosphere (example: 0.5 MPa) |
| Reaction time | 6 hours |
| Yield | 92.4% |
| Purity (GC) | 99.4% |
Process Summary:
- The reaction mixture is stirred in an autoclave under ethylene pressure.
- After completion, the precipitated salts are filtered off.
- The solvent is removed under reduced pressure.
- The crude product is purified by washing and distillation with polymerization inhibitors added to prevent premature polymerization.
- The final product is isolated as high-purity 3-acetoxystyrene.
This method addresses previous issues such as low yield (~48.5%) and costly raw materials by using readily available 3-acetoxyhalogenobenzene and achieving a high yield with a relatively mild process.
Acetylation of 3-Hydroxybenzaldehyde Followed by Bromination and Subsequent Reactions
Earlier methods involved acetylating 3-hydroxybenzaldehyde with acetyl chloride or acetic anhydride to form 3-acetoxybenzaldehyde, followed by bromination and further transformations to obtain this compound. However, these methods suffered from:
- Low overall yields (around 48.5%)
- Complex purification steps
- Significant waste generation requiring treatment
These drawbacks limit their industrial applicability despite being well-documented in literature.
Synthesis via m-tert-Butoxystyrene Acetylation
Another reported method involves acetylation of m-tert-butoxystyrene with acetic anhydride in the presence of aliphatic carboxylic acids such as formic or oxalic acid. This method achieves yields as high as 90%, but the high cost of the starting material m-tert-butoxystyrene makes this method less economically favorable for large-scale synthesis.
Multi-Step Synthesis from Acetoxyacetophenone (Hydrogenation and Dehydration)
A detailed multi-step synthetic route for this compound involves:
- Acetylation of parahydroxyacetophenone with diacetyl oxide at elevated temperatures (100–180 ℃) to form acetoxyacetophenone.
- Hydrogenation of acetoxyacetophenone using nickel or palladium catalysts in solvents such as methanol or Virahol to produce acetoxyl phenylmethyl-carbinol.
- Dehydration of the alcohol intermediate under acidic conditions (using hydrochloric or sulfuric acid) at elevated temperatures (around 145 ℃) to yield this compound.
- Final purification by distillation under reduced pressure.
Typical Conditions and Yields:
| Step | Conditions | Yield/Notes |
|---|---|---|
| Acetylation | 100–180 ℃, 2–5 hours | Formation of acetoxyacetophenone |
| Hydrogenation | Catalysts: Ni (0.01 kg) or Pd (0.2 kg), solvents methanol/Virahol | Intermediate alcohol formed |
| Dehydration | Acid catalyst (HCl or H2SO4), 145 ℃, 30 hours | This compound isolated by distillation |
| Purification | Vacuum distillation (0.1 mmHg to 760 mmHg) | Purified product collected at 257–260 ℃ |
This method is more complex but allows synthesis from relatively inexpensive starting materials and is suitable for batch processing.
Comparative Summary Table of Preparation Methods
| Method | Starting Material(s) | Key Reaction(s) | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Heck Reaction of 3-Acetoxyhalogenobenzene | 3-Acetoxybromobenzene + Ethylene | Palladium-catalyzed Heck coupling | ~92 | High yield, industrial scale, cost-effective | Requires palladium catalyst, ethylene gas handling |
| Acetylation + Bromination + Further steps | 3-Hydroxybenzaldehyde | Acetylation, bromination | ~48.5 | Established chemistry | Low yield, waste treatment issues |
| Acetylation of m-tert-butoxystyrene | m-tert-Butoxystyrene | Acetylation | ~90 | High yield | Expensive starting material |
| Multi-step from Acetoxyacetophenone | Parahydroxyacetophenone + Diacetyl oxide | Acetylation, hydrogenation, dehydration | Variable | Uses inexpensive materials | Multi-step, longer reaction times |
Research Discoveries and Innovations
- The Heck reaction method developed and patented in 2019 represents a significant advance by combining high yield, cost efficiency, and industrial scalability.
- Use of palladium acetate with tri-o-tolylphosphine ligand in acetonitrile solvent under ethylene pressure is optimized to balance activity and selectivity.
- Addition of polymerization inhibitors like tert-butylcatechol during distillation prevents unwanted polymerization of the styrene product.
- Alternative acid catalysts and molecular sieves have been explored in related acetoxystyrene synthesis, though mainly for para-substituted analogs.
Chemical Reactions Analysis
Types of Reactions: 3-Acetoxystyrene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding epoxides.
Reduction: Reduction reactions can convert it into different alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the acetoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Peracetic acid is commonly used for epoxidation reactions.
Reduction: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Epoxides: Formed through oxidation reactions.
Alcohols: Formed through reduction reactions.
Substituted Styrenes: Formed through nucleophilic substitution reactions.
Scientific Research Applications
3-Acetoxystyrene has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of photoresist materials for microelectronics.
Mechanism of Action
The mechanism of action of 3-acetoxystyrene involves its interaction with various molecular targets and pathways. In biochemical assays, it acts as a substrate for enzymes, undergoing enzymatic transformations that can be studied to understand enzyme kinetics and mechanisms . In polymer chemistry, it participates in polymerization reactions, forming polymers with specific properties based on the reaction conditions and comonomers used .
Comparison with Similar Compounds
Structural and Molecular Comparison
The following table summarizes critical differences between 3-Acetoxystyrene and two structurally related styrene derivatives:
| Property | This compound | 4-Ethenylphenol Acetate | 4-(Ethoxyethoxy)styrene |
|---|---|---|---|
| CAS No. | 2454-30-0 | 2628-16-2 | 157057-20-0 |
| Molecular Formula | C₁₀H₁₀O₂ | C₁₀H₁₀O₂ | C₁₂H₁₆O₂ |
| Molecular Weight (g/mol) | 162.19 | 162.19 | 192.25 |
| Substituent | Meta-acetoxy | Para-acetoxy | Para-ethoxyethoxy |
| Purity | ≥99% | ≥99.5% | ≥98% |
| Stabilizer | TBC (200–400 ppm) | TBC (200–400 ppm) | MEHQ (200–400 ppm) |
| Appearance | Transparent liquid | Transparent liquid | Transparent liquid |
Key Findings and Implications
Substituent Position and Reactivity: this compound (meta-substituted) and 4-Ethenylphenol Acetate (para-substituted) share the same molecular formula but differ in substituent placement. Para-substituted styrenes typically exhibit higher symmetry, which can enhance crystallinity in polymers compared to meta isomers. 4-(Ethoxyethoxy)styrene features a bulkier ethoxyethoxy group at the para position.
Stabilizer Selection: Both this compound and 4-Ethenylphenol Acetate use TBC, a stabilizer effective at scavenging radicals during storage. In contrast, 4-(Ethoxyethoxy)styrene uses MEHQ, which offers similar stabilization but may differ in compatibility with downstream applications (e.g., pharmaceuticals vs. industrial polymers) .
Purity and Applications: The slight purity variance (≥99% vs. ≥99.5%) between this compound and 4-Ethenylphenol Acetate may reflect differences in synthesis or purification processes. Higher purity is critical for applications requiring precise molecular weight control in polymers .
Biological Activity
3-Acetoxystyrene, a compound with the chemical formula and a CAS number of 102-76-1, has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and material science. This article synthesizes current research findings regarding the biological activity of this compound, highlighting its effects on cellular mechanisms, potential therapeutic applications, and relevant case studies.
This compound is an aromatic compound characterized by an acetoxy group attached to a styrene backbone. Its structural formula can be represented as follows:
This compound is often utilized as an intermediate in organic synthesis, particularly in the production of pharmaceuticals and polymers.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Properties : Studies have demonstrated that this compound possesses antimicrobial activity against various bacterial strains.
- Anti-inflammatory Effects : The compound has been shown to modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines.
- Cellular Proliferation : It may influence cell growth and differentiation, particularly in cancer cell lines.
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Histone Deacetylases (HDACs) : Similar to acetate, this compound may inhibit HDACs, leading to increased histone acetylation and altered gene expression profiles associated with inflammation and cancer progression .
- Modulation of Cytokine Production : Research indicates that this compound can suppress the production of key inflammatory cytokines such as TNF-α and IL-6 in activated immune cells .
- Impact on Cellular Signaling Pathways : The activation of pathways such as NF-κB and mTOR has been observed, which are crucial for regulating immune responses and cellular metabolism .
Antimicrobial Activity
A study investigating the antimicrobial properties of this compound revealed its effectiveness against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both bacterial strains, indicating significant antimicrobial potential.
Anti-inflammatory Effects
In a controlled experiment using murine macrophages, treatment with this compound resulted in a notable decrease in IL-1β production when stimulated with lipopolysaccharide (LPS). This suggests its potential role as an anti-inflammatory agent. The results are summarized in Table 1 below:
| Treatment | IL-1β Production (pg/mL) | Significance Level |
|---|---|---|
| Control | 300 | - |
| LPS | 500 | p < 0.01 |
| LPS + this compound (50 µg/mL) | 200 | p < 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
